Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate
Overview
Description
“Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate” is a chemical compound with the molecular formula C11H8N2O5 . It has a molecular weight of 248.19 . This compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H8N2O5/c1-17-11(14)9-6-18-10(12-9)7-2-4-8(5-3-7)13(15)16/h2-6H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 248.19 . The compound’s solubility, lipophilicity, and other physicochemical properties can be predicted using computational methods .Scientific Research Applications
Chemical Reactions and Mechanisms
Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate is involved in various chemical reactions and mechanisms. For instance, its reaction with tetracyanoethylene produces methyl esters of 5-substituted 3,3,4,4-tetracyano-2-(p-nitrophenyl)-3,4-dihydro-2H-pyrrole-2-carboxylic acids through oxazole ring opening. This process is believed to occur via a zwitterionic mechanism (Ibata et al., 1986), (Ibata et al., 1992). Additionally, the reaction of phthalic anhydrides with methyl isocyanoacetate, followed by esterification and hydrolysis, leads to the synthesis of nitro-1, 2-dihydro-1-oxoisoquinoline-3-carboxylate compounds (Nunami et al., 1979).
Molecular Structure Analysis
The molecular structure of compounds derived from this compound has been analyzed in various studies. X-ray crystallography has been used to determine the structure of these compounds, providing insight into their chemical properties and potential applications. Such studies are essential for understanding the molecular behavior of these compounds (Ibata et al., 1987).
Pharmaceutical and Biological Applications
In pharmaceutical and biological research, derivatives of this compound have been explored for their potential applications. For instance, some derivatives have been evaluated for their inhibitory activity on blood platelet aggregation, showing results comparable to aspirin in certain cases. This indicates potential therapeutic applications in cardiovascular health (Ozaki et al., 1983).
Synthesis of Complex Compounds
This compound also plays a role in the synthesis of complex compounds. For instance, it has been used in the synthesis of siphonazoles, showcasing its utility in creating intricate molecular structures for various applications (Zhang et al., 2009).
Potential in Material Science
Research has also explored the use of derivatives of this compound in material science. For example, its derivatives have been used in the synthesis of polymers for reversible optical storage, indicating potential applications in data storage technologies (Meng et al., 1996).
Safety and Hazards
“Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate” is classified as a warning substance. It has hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and specific measures in case of skin contact or if swallowed .
Properties
IUPAC Name |
methyl 2-(4-nitrophenyl)-1,3-oxazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O5/c1-17-11(14)9-6-18-10(12-9)7-2-4-8(5-3-7)13(15)16/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDWVWURAWVTMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=N1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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